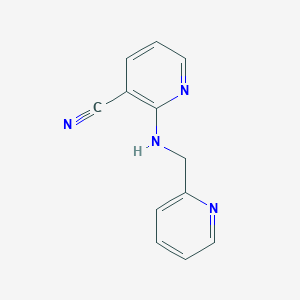

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile

描述

属性

IUPAC Name |

2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBZPJBPRARRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chloropyridine Intermediate Synthesis

The synthesis begins with the preparation of 2-chloronicotinonitrile derivatives. A representative protocol involves treating nicotinonitrile precursors with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile is synthesized by refluxing nicotinonitrile 4a with PCl₅ (3 equiv) in POCl₃ for 7 hours, followed by quenching on ice.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Reagents | PCl₅, POCl₃ |

| Temperature | Reflux (110–120°C) |

| Time | 7 hours |

| Yield | 70–85% |

The IR spectrum of the product shows the absence of a carbonyl stretch (νC═O) and presence of C≡N at 2224 cm⁻¹, while ¹H NMR confirms aromatic proton integration.

Amination with (Pyridin-2-ylmethyl)amine

The chloropyridine intermediate undergoes amination with (pyridin-2-ylmethyl)amine in ethanol or dimethylformamide (DMF). For instance, heating 2-chloronicotinonitrile (1 equiv) with (pyridin-2-ylmethyl)amine (1.2 equiv) and triethylamine (TEA) at 80°C for 12 hours affords the target compound. Piperidine or ammonium acetate is often added to catalyze the substitution.

Optimized Parameters

-

Solvent : Ethanol or DMF

-

Catalyst : Piperidine (5 mol%)

-

Temperature : 80°C

-

Time : 12–24 hours

-

Yield : 60–75%

¹³C NMR analysis reveals a peak at 162.01 ppm for the C═N group, while MS data confirm the molecular ion peak at m/z 374.

Coupling Reaction Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative route, particularly for sterically hindered substrates. A mixture of 2-bromonicotinonitrile, (pyridin-2-ylmethyl)amine, Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene is heated at 100°C for 24 hours. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.

Spectroscopic Validation

-

IR : νC≡N at 2220 cm⁻¹

-

¹H NMR : δ 8.89–7.58 (m, aromatic H), 4.12 (s, NH)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol maximizes yield in nucleophilic substitutions due to its polar protic nature, which stabilizes transition states. Elevated temperatures (>80°C) reduce reaction times but risk decomposition, as observed in trials with DMF.

Catalytic Additives

Piperidine enhances nucleophilicity by deprotonating the amine, while Pd catalysts in coupling reactions improve regioselectivity. Excessive catalyst loading (>5 mol%) leads to side products like bis-aminated derivatives.

Analytical Characterization

Post-synthesis, the compound is validated via:

-

IR Spectroscopy : Confirms C≡N (2220–2224 cm⁻¹) and NH (3150–3450 cm⁻¹) stretches.

-

NMR Spectroscopy : ¹H NMR shows aromatic protons at δ 7.56–8.88 ppm and NH at δ 8.42–8.88 ppm.

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., 374 for C₂₂H₁₂Cl₂N₂).

Challenges and Considerations

-

Side Reactions : Over-alkylation or hydrolysis of the nitrile group under acidic conditions.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.

-

Scalability : Pd-catalyzed methods face cost barriers, favoring nucleophilic substitution for industrial applications .

化学反应分析

Types of Reactions

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted nicotinonitrile derivatives .

科学研究应用

Pharmaceutical Applications

Antimycobacterial Activity

Research indicates that 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile may exhibit anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This is supported by studies on related compounds that demonstrate efficacy against this pathogen, suggesting that the structural characteristics of this compound could confer similar biological activity .

Anti-inflammatory and Analgesic Properties

Nicotinonitriles, including this compound, have been evaluated for their anti-inflammatory and analgesic activities. These properties make them potential candidates for treating conditions characterized by inflammation and pain .

Protein Kinase Inhibition

The compound may also play a role in inhibiting specific protein kinases associated with various diseases. Protein kinases are crucial in signal transduction pathways, and their aberrant activity is linked to cancer and other disorders. Thus, compounds like this compound could be explored for their therapeutic potential in targeting these enzymes .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. Common synthetic routes include reactions involving pyridine derivatives and nitriles, which can be tailored by adjusting reaction conditions such as temperature and solvent choice.

Future Research Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise mechanisms of action against Mycobacterium tuberculosis and other targets.

- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity to optimize efficacy.

- Toxicology Assessments : Evaluating the safety profile of the compound to determine its suitability for clinical applications.

作用机制

The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitrile, chlorophenyl) enhance reactivity and binding to biological targets, while electron-donating groups (e.g., methoxy in ) may improve solubility .

- Synthetic Efficiency : Yields vary significantly (45–84%), with higher yields for naphthyl and chlorophenyl derivatives. The lower yield for dimethylphenyl analogs (45%) suggests steric hindrance during synthesis .

- Physical Properties : Crystalline derivatives (e.g., 12b) may offer advantages in purification and stability compared to amorphous forms .

Key Observations :

- Kinase Inhibition: The pyridinylmethylamino group in the target compound may enhance binding to kinase active sites through π-stacking and hydrogen bonding, as seen in MPS1 inhibition .

- Anticancer Potency : Derivatives with bulkier substituents (e.g., naphthyl in ) show moderate activity, while trifluoromethyl analogs () face synthesis challenges, limiting their development .

Physicochemical and Industrial Considerations

- Lipophilicity: The pyridinylmethyl group balances lipophilicity and polarity, improving blood-brain barrier penetration compared to hydrophilic analogs like 2-((2-hydroxyethyl)amino)nicotinonitrile () .

- Market Trends: Derivatives with simple alkylamino groups (e.g., isopropylamino) are less explored industrially, while halogenated variants dominate preclinical studies .

生物活性

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C12H12N4

- Molar Mass: Approximately 218.23 g/mol

- Structural Features: The compound consists of a pyridine ring, an amino group, and a nitrile group, positioning it within the nicotinonitrile family known for diverse biological activities.

1. Anti-mycobacterial Activity

Research indicates that this compound exhibits potential anti-mycobacterial properties. Studies on structurally related compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may share similar mechanisms of action.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest significant inhibition, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anti-inflammatory and Analgesic Effects

Nicotinonitriles, including this compound, are often assessed for their anti-inflammatory and analgesic properties. These effects are crucial for the development of therapeutic agents targeting inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized to involve interactions with specific enzymes or receptors that play critical roles in bacterial metabolism and inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparative analysis with other compounds in the nicotinonitrile class is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyridine + Nitrile | Potential anti-mycobacterial | Unique amino linkage |

| Nicotinamide | Pyridine derivative | Metabolic roles | Essential vitamin (B3) |

| Pyridinylmethanamine derivatives | Pyridine + Amine | Varies (antimicrobial potential) | Varies based on substituents |

| Nicotinonitriles | Nitrile derivatives | Antimicrobial properties | Broad class with varying activities |

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anti-fibrotic Activity : A study on derivatives similar to this compound showed significant inhibition of collagen expression in vitro, indicating potential for development as anti-fibrotic agents .

- Antimicrobial Efficacy : Research has demonstrated that compounds with similar structures exhibit strong antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 31.25 to 62.5 μg/mL .

- Enzyme Inhibition : Investigations into enzyme interactions reveal that some derivatives can inhibit key enzymes involved in bacterial metabolism, enhancing their therapeutic potential against infections .

常见问题

Basic Research: What synthetic methodologies are recommended for 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nicotinonitrile derivatives are synthesized via reflux in ethanol with pH adjustment for precipitation . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .

- Catalysts : Coupling agents like DCC or DMAP improve yields in multi-step reactions .

- Purification : Recrystallization from methanol or mixed solvents (e.g., CCl₄/hexane) isolates pure crystals .

- Monitoring : TLC and NMR (e.g., δ 6.82 ppm for NH₂ in DMSO-d6 ) track intermediates.

Optimization involves iterative testing of molar ratios, temperature, and reaction time (e.g., 16-hour reflux ).

Basic Research: How should researchers characterize the structural integrity and purity of this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Identify aromatic protons (δ 7.40–7.60 ppm for phenyl groups) and nitrile signals .

- X-ray crystallography : Resolve dihedral angles (e.g., 55.04° between naphthyl and pyridyl ) and hydrogen-bonding networks (N–H⋯N interactions ).

- LC-MS/HPLC : Confirm molecular weight (e.g., 345.4 g/mol for analogs ) and purity (>95% ).

- Elemental analysis : Validate empirical formula (e.g., C₂₁H₁₉N₃O₂ ).

Advanced Research: How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-31G* level) model:

- HOMO-LUMO gaps : Predict charge transfer and reactivity (e.g., 4.6 eV for analogs ).

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for drug design .

- Aromaticity indices : Assess resonance stabilization using NICS or π-π stacking interactions .

Validate with experimental X-ray data (e.g., bond lengths ±0.01 Å ).

Advanced Research: What experimental strategies resolve contradictions in solubility data across studies?

Answer:

Address discrepancies via:

- Systematic solubility profiling : Test in DMSO, ethanol, and water at controlled temperatures (25–60°C) .

- Gravimetric/UV-Vis analysis : Quantify saturation points and compare with Hansen solubility parameters .

- Molecular dynamics simulations : Model solute-solvent interactions to explain polarity-driven variations .

Basic Research: What stability considerations are critical for storing and handling this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .

- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent amine protonation or deprotonation .

Advanced Research: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

- Substituent variation : Modify pyridyl or phenyl groups (e.g., electron-withdrawing -NO₂ for enhanced binding ).

- Bioisosteric replacement : Replace nitrile with carboxylate to improve solubility without losing affinity .

- Pharmacophore mapping : Use crystallographic data (e.g., hydrogen-bonding motifs ) to identify critical interaction sites.

Basic Research: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- GC-MS/LC-MS : Detect volatile byproducts (e.g., unreacted pyridylmethylamine) with LOD <0.1% .

- HPLC-DAD : Resolve isomers or degradation products using C18 columns and gradient elution .

- ICP-OES : Screen for metal catalysts (e.g., residual Pd from coupling reactions ).

Advanced Research: How do intermolecular interactions influence crystallization behavior?

Answer:

- Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize crystal packing (e.g., 3D networks in ).

- π-π stacking : Aromatic ring alignment (dihedral angles ~55–75° ) affects lattice energy.

- Solvent polarity : Methanol evaporation yields larger crystals vs. rapid precipitation in hexane .

Basic Research: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitrile vapors .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced Research: How can mechanistic studies elucidate reaction pathways for byproduct formation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。